4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine
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Overview
Description
4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is notable for its potential pharmacological applications due to its unique structural features, which include a cyclopropyl group, a dimethylphenyl group, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a sulfonium salt can lead to the formation of the piperazine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance, can be employed to introduce the necessary substituents . The use of catalysts and specific reagents is crucial in scaling up the production process while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Imatinib: Used in the treatment of certain types of cancer.
Dasatinib: Another anticancer agent.
Nilotinib: Used for chronic myeloid leukemia.
Uniqueness
What sets 4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(6-cyclopropylpyrimidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-4-3-5-19(15(14)2)23-8-10-24(11-9-23)20(25)18-12-17(16-6-7-16)21-13-22-18/h3-5,12-13,16H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWPSGLZZQMKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NC=NC(=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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